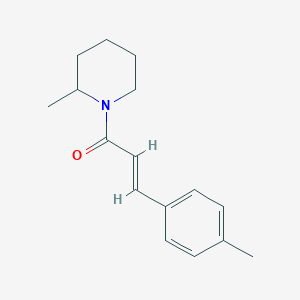![molecular formula C18H20ClNO5S B5409189 ethyl {(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5409189.png)
ethyl {(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, a chlorobenzylidene group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves multiple steps, starting with the preparation of the thiazolidine ring. One common method involves the reaction of a chlorobenzaldehyde derivative with a thiazolidine-2,4-dione in the presence of a base to form the benzylidene-thiazolidine intermediate. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl {(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl {(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorobenzylidene group may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl {(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: A simpler compound with similar core structure but lacking the ester and chlorobenzylidene groups.
Rosiglitazone: A thiazolidinedione used as an antidiabetic drug, highlighting the potential therapeutic applications of thiazolidine derivatives.
The unique combination of functional groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 2-[(5E)-5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5S/c1-4-11(3)25-14-7-6-12(8-13(14)19)9-15-17(22)20(18(23)26-15)10-16(21)24-5-2/h6-9,11H,4-5,10H2,1-3H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOUVVZHXLDFPK-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B5409109.png)

![1-acetyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B5409118.png)
![[2-methoxy-4-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate](/img/structure/B5409122.png)
![[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)methanone](/img/structure/B5409129.png)
![4-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B5409146.png)
![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5409149.png)

![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5409166.png)
![ethyl 2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5409177.png)
![1,4-dimethyl-9-[(3-phenyl-1H-1,2,4-triazol-5-yl)acetyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5409185.png)
![4-(7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)PYRIDINE](/img/structure/B5409193.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(methylthio)acetamide](/img/structure/B5409198.png)
![N~2~-{[5-(2-cyanophenyl)-2-furyl]methyl}-N~1~,N~1~,N~2~-trimethylalaninamide](/img/structure/B5409203.png)
